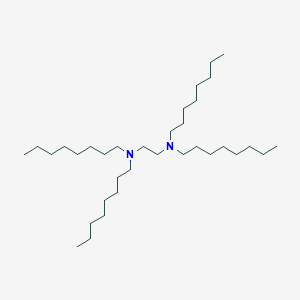
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine is an organic compound belonging to the class of diamines It is characterized by the presence of two ethane-1,2-diamine groups, each substituted with four octyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with octyl halides under basic conditions. The reaction can be represented as follows:
C2H4(NH2)2+4C8H17X→C2H4(N(C8H17)2)2+4HX
where X represents a halide group (e.g., Cl, Br). The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The octyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a surfactant in various industrial processes.
Wirkmechanismus
The mechanism by which N1,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical pathways. Additionally, its hydrophobic octyl groups allow it to interact with lipid membranes, potentially affecting membrane-associated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar diamine with methyl groups instead of octyl groups.
N,N-Dioctyl-1,2-ethanediamine: A compound with two octyl groups instead of four.
N,N-Dioctyl-1,3-propanediamine: A similar compound with a different carbon chain length.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine is unique due to its four octyl groups, which impart significant hydrophobicity and influence its interactions with other molecules. This structural feature distinguishes it from other diamines and contributes to its specific applications and properties.
Eigenschaften
CAS-Nummer |
54378-14-2 |
|---|---|
Molekularformel |
C34H72N2 |
Molekulargewicht |
508.9 g/mol |
IUPAC-Name |
N,N,N',N'-tetraoctylethane-1,2-diamine |
InChI |
InChI=1S/C34H72N2/c1-5-9-13-17-21-25-29-35(30-26-22-18-14-10-6-2)33-34-36(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-34H2,1-4H3 |
InChI-Schlüssel |
KMUIFTCVKUFUHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CCCCCCCC)CCN(CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


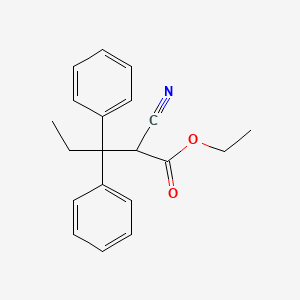
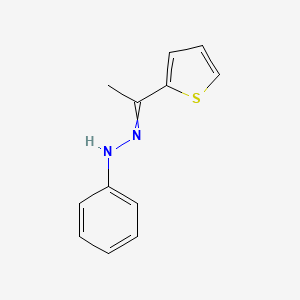

![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
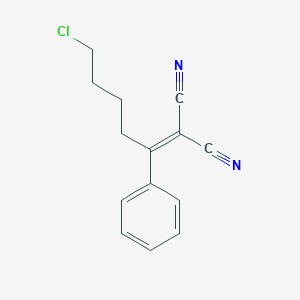
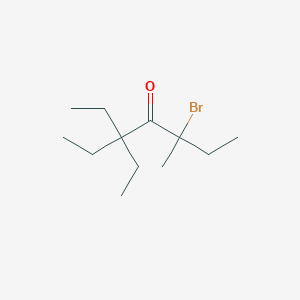
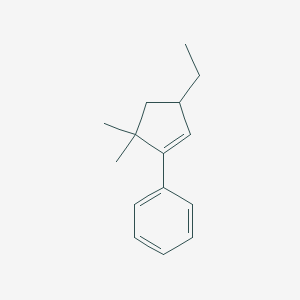
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
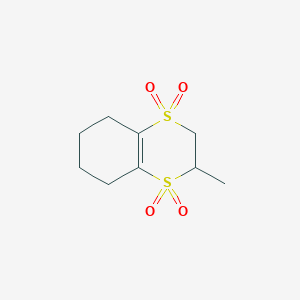
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
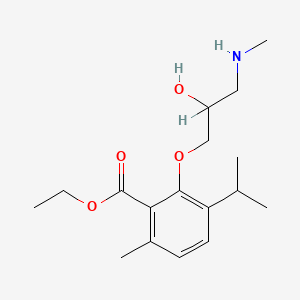
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
